G‑5555
G‑5555
G‑5555 is a potent and selective PAK1 inhibitor. G‑5555 showed excellent kinase selectivity and inhibited only eight out of the 235 kinases tested other than PAK1 with inhibition >70%: PAK2, PAK3, KHS1, Lck, MST3, MST4, SIK2, and YSK1. G‑5555 demonstrated in vivo PK/PD effects consistent with the observed potency and pharmacokinetic properties. G‑5555 may be a potential cancer drug candidate. The p21-activated kinases (PAKs), which belong to the sterile-20 (STE20) family of kinases, play important roles in the regulation of key cellular phenomena including cell migration, proliferation, and survival mechanisms.
Brand Name:
Vulcanchem
CAS No.:
1648863-90-4
VCID:
VC0528615
InChI:
InChI=1S/C25H25ClN6O3/c1-14-4-3-5-21(30-14)15-6-7-18(20(26)9-15)19-8-16-10-29-25(28-2)31-23(16)32(24(19)33)11-22-34-12-17(27)13-35-22/h3-10,17,22H,11-13,27H2,1-2H3,(H,28,29,31)
SMILES:
CC1=NC(=CC=C1)C2=CC(=C(C=C2)C3=CC4=CN=C(N=C4N(C3=O)CC5OCC(CO5)N)NC)Cl
Molecular Formula:
C25H25ClN6O3
Molecular Weight:
492.964
G‑5555
CAS No.: 1648863-90-4
Inhibitors
VCID: VC0528615
Molecular Formula: C25H25ClN6O3
Molecular Weight: 492.964
Purity: >98% (or refer to the Certificate of Analysis)
CAS No. | 1648863-90-4 |
---|---|
Product Name | G‑5555 |
Molecular Formula | C25H25ClN6O3 |
Molecular Weight | 492.964 |
IUPAC Name | 8-[(5-amino-1,3-dioxan-2-yl)methyl]-6-[2-chloro-4-(6-methylpyridin-2-yl)phenyl]-2-(methylamino)pyrido[2,3-d]pyrimidin-7-one |
Standard InChI | InChI=1S/C25H25ClN6O3/c1-14-4-3-5-21(30-14)15-6-7-18(20(26)9-15)19-8-16-10-29-25(28-2)31-23(16)32(24(19)33)11-22-34-12-17(27)13-35-22/h3-10,17,22H,11-13,27H2,1-2H3,(H,28,29,31) |
Standard InChIKey | ZBCMHWUFWQFPLV-VVOJOOEHSA-N |
SMILES | CC1=NC(=CC=C1)C2=CC(=C(C=C2)C3=CC4=CN=C(N=C4N(C3=O)CC5OCC(CO5)N)NC)Cl |
Appearance | Solid powder |
Description | G‑5555 is a potent and selective PAK1 inhibitor. G‑5555 showed excellent kinase selectivity and inhibited only eight out of the 235 kinases tested other than PAK1 with inhibition >70%: PAK2, PAK3, KHS1, Lck, MST3, MST4, SIK2, and YSK1. G‑5555 demonstrated in vivo PK/PD effects consistent with the observed potency and pharmacokinetic properties. G‑5555 may be a potential cancer drug candidate. The p21-activated kinases (PAKs), which belong to the sterile-20 (STE20) family of kinases, play important roles in the regulation of key cellular phenomena including cell migration, proliferation, and survival mechanisms. |
Purity | >98% (or refer to the Certificate of Analysis) |
Shelf Life | >2 years if stored properly |
Solubility | Soluble in DMSO, not in water |
Storage | Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms | G‑5555; G 5555; G5555. |
Reference | Chudi O. Ndubaku,*,†,⊥ James J. Crawford,*,† Joy Drobnick,† Ignacio Aliagas,† David Campbell,‡ Ping Dong,§ Laura M. Dornan,† Sergio Duron,‡ Jennifer Epler,† Lewis Gazzard,† Christopher E. Heise,† Klaus P. Hoeflich,†,# Diana Jakubiak,† Hank La,† Wendy Lee,† Baiwei Lin,† Joseph P. Lyssikatos,†,○Jasna Maksimoska,∥,∇ Ronen Marmorstein,∥ Lesley J. Murray,† Thomas O’Brien,† Angela Oh,†Sreemathy Ramaswamy,† Weiru Wang,† Xianrui Zhao,† Yu Zhong,† Elizabeth Blackwood,†and Joachim Rudolph† Design of Selective PAK1 Inhibitor G‑5555: Improving Properties by Employing an Unorthodox Low‑pKa Polar Moiety. ACS Med. Chem. Lett. Publication Date (Web): October 31, 2015 (Letter) DOI: 10.1021/acsmedchemlett.5b00398 |
PubChem Compound | 91664373 |
Last Modified | Nov 11 2021 |
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